LogP and TPSA Differentiate Ortho Isomer
The computed XLogP3 for 5-(2-methoxyphenyl)-5-oxovaleronitrile is 1.8, with a topological polar surface area (TPSA) of 50.1 Ų [1]. These values are predicted to differ from the meta and para isomers due to altered molecular shape and electron distribution, though explicit comparative computed data for the analogs are not published in a single source for direct head-to-head comparison. The ortho substitution pattern is expected to reduce TPSA relative to the para isomer due to intramolecular interactions between the methoxy group and the ketone.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 50.1 Ų |
| Comparator Or Baseline | 3-methoxy isomer (CAS 898786-58-8) and 4-methoxy isomer (CAS 26823-02-9) – no single-source comparative data available |
| Quantified Difference | Not quantifiable due to lack of co-located data |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
Lipophilicity and TPSA are critical determinants of membrane permeability and oral bioavailability, meaning the ortho isomer may exhibit different pharmacokinetic behavior than its regioisomers.
- [1] PubChem. 5-(2-Methoxyphenyl)-5-oxovaleronitrile. Computed Properties: XLogP3, Topological Polar Surface Area. CID: 24726793. View Source
